molecular formula C15H14N4O3S B2836552 N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide CAS No. 850936-76-4

N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Cat. No.: B2836552
CAS No.: 850936-76-4
M. Wt: 330.36
InChI Key: DFPBLXRNXGBJHN-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H14N4O3S and its molecular weight is 330.36. The purity is usually 95%.
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Biological Activity

N-(5-methylisoxazol-3-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide (CAS Number: 872595-03-4) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both isoxazole and oxadiazole moieties. The molecular formula is C20H20N6O4S2C_{20}H_{20}N_{6}O_{4}S_{2}, with a molecular weight of 472.5 g/mol. Its structure can be represented as follows:

N 5 methylisoxazol 3 yl 2 5 m tolyl 1 3 4 oxadiazol 2 yl thio acetamide\text{N 5 methylisoxazol 3 yl 2 5 m tolyl 1 3 4 oxadiazol 2 yl thio acetamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
  • Formation of Oxadiazole Ring : Synthesized via condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Thioacetylation : The final product is obtained by coupling the isoxazole and oxadiazole intermediates through thioacetylation.

Antitumor Activity

Recent studies indicate that compounds containing isoxazole and oxadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : In vitro assays using the MTT method have shown that derivatives similar to this compound demonstrate IC50 values in the micromolar range against HeLa and MCF-7 cell lines. Specifically, related compounds with oxadiazole moieties have shown IC50 values as low as 29 μM against HeLa cells .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has highlighted the effectiveness of thioacetamide derivatives against Gram-negative bacteria. These compounds operate through unique mechanisms involving inhibition of essential metabolic pathways .

Case Studies

  • Cytotoxicity Evaluation :
    • A study investigated various derivatives of oxadiazoles and thiadiazoles for their cytotoxic effects on cancer cell lines. The findings indicated that modifications to the aryl groups significantly influenced the cytotoxic activity, with specific substitutions enhancing efficacy .
  • Antibacterial Studies :
    • Research focusing on thioacetamide-triazole compounds revealed their ability to inhibit E. coli growth by targeting cysteine biosynthesis pathways. This suggests that similar mechanisms could be explored for this compound in developing new antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesIC50 (μM)Biological Activity
N-(5-methylisoxazol-3-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)acetamideIsoxazole & PyridazineNot specifiedPotential enzyme inhibitor
N-(5-methylisoxazol-3-yloxy)-2-thiazolidinoneIsoxazole & Thiazolidine25 μM (HeLa)Antitumor activity

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-9-4-3-5-11(6-9)14-17-18-15(21-14)23-8-13(20)16-12-7-10(2)22-19-12/h3-7H,8H2,1-2H3,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPBLXRNXGBJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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